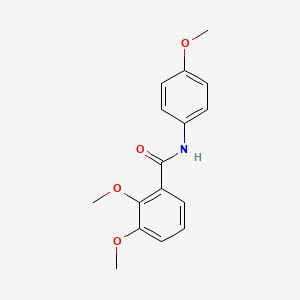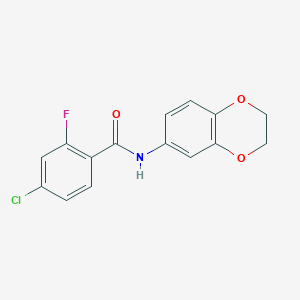
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome pathway.
作用机制
The primary mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves the inhibition of NAE, which is an essential enzyme in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that are critical for cell survival.
Biochemical and Physiological Effects:
The inhibition of NAE by 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several biochemical and physiological effects. One of the most significant effects is the induction of apoptosis in cancer cells. 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been shown to induce apoptosis by activating the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis. Additionally, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
实验室实验的优点和局限性
One of the significant advantages of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its specificity for NAE. This specificity allows for the selective inhibition of the ubiquitin-proteasome pathway, leading to fewer off-target effects. Additionally, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, one of the limitations of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its potential toxicity in non-cancerous cells, which may limit its clinical applications.
未来方向
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for therapeutic applications in various diseases, and several future directions can be pursued. One potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies can be conducted to investigate the potential applications of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide in viral infections and inflammatory disorders. Finally, the development of more potent and selective NAE inhibitors can lead to improved therapeutic outcomes.
In conclusion, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. The compound's ability to inhibit NAE has been extensively studied, and several future directions can be pursued to improve its clinical applications.
合成方法
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves a multistep process that has been optimized over the years. The initial step involves the preparation of 2-fluoro-4-chloroaniline, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the corresponding amide. The final step involves the introduction of a chloroformyl group to the amide using thionyl chloride, resulting in the formation of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide.
科学研究应用
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been demonstrated to have antiviral activity against a wide range of viruses, including influenza, hepatitis B, and HIV.
属性
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKGKZRGDVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

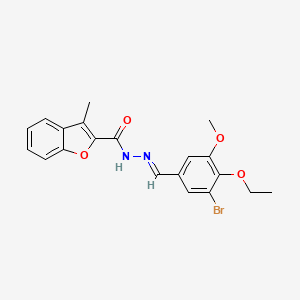
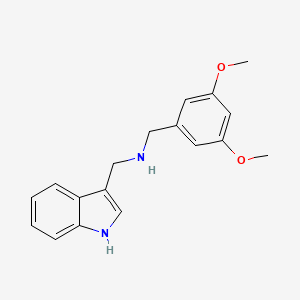
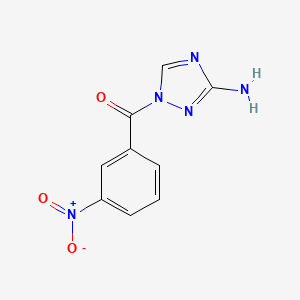
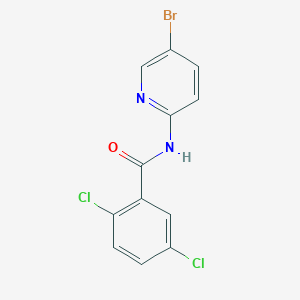
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
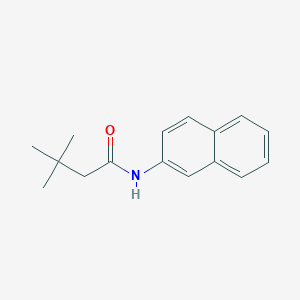
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
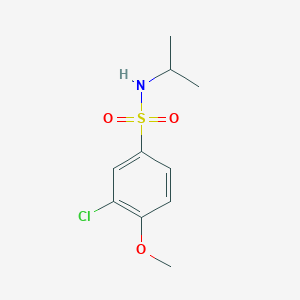
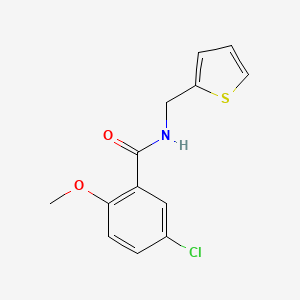

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

